The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and A2B Chem, where it is available for research purposes only. Its molecular formula is , and it has a molecular weight of approximately 244.68 g/mol . The compound is primarily used in research settings, particularly in studies related to organic synthesis and medicinal chemistry.
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine typically involves several key steps:
The molecular structure of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine can be described as follows:
The structural formula can be represented using SMILES notation as Clc1ccc(cc1)n1nc2c(n1)ccc(c2)N
.
The compound participates in several notable chemical reactions:
These reactions are crucial for its application in synthesizing other valuable compounds in medicinal chemistry.
Further studies are required to elucidate specific pathways and targets within biological systems .
Key physical and chemical properties of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine include:
These properties are significant for determining how the compound behaves under different conditions during synthesis and application .
The applications of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine span various fields:
Benzotriazole derivatives constitute a structurally distinctive class of nitrogen-containing heterocycles that have transitioned from synthetic auxiliaries to privileged scaffolds in drug discovery. Initially explored as corrosion inhibitors and ultraviolet stabilizers in industrial applications, their pharmacological potential was systematically investigated following the discovery of imidazole-based antifungals in the 1960s [1]. The intrinsic bioisosteric properties of the benzotriazole nucleus—characterized by a fused benzene ring with a triazole moiety—enable versatile interactions with biological targets, including hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites [3]. This molecular adaptability facilitated their development beyond antimicrobial agents into antitumor, antiviral, and anti-inflammatory therapeutics.
Key milestones in their medicinal evolution include:
Table 1: Therapeutic Evolution of Benzotriazole Derivatives
Era | Key Development | Biological Activity |
---|---|---|
1980–1990 | Triazoloquinolinone carboxylic acids | Antibacterial (Gram-negative) |
1990–2000 | N-Acyl-1H-benzotriazoles (e.g., thiophene hybrids) | Broad-spectrum antimicrobial |
2000–Present | Oxazolidinone-benzotriazole hybrids (e.g., 13a) | MRSA/VRE inhibition (MIC: 0.125–0.25 μg/ml) |
2010–Present | Benzotriazolyl acrylonitriles | Anti-tubulin/antiproliferative |
The introduction of a 4-chlorophenyl group at the N2-position of benzotriazole induces significant electronic and steric modifications that enhance target affinity and metabolic stability. Chlorine, as a strong electron-withdrawing substituent, reduces the electron density of the triazole ring, facilitating:
The amine group at the C5 position (2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine) further enables derivatization into amides, ureas, or imines, expanding interactions with polar residues in target proteins [6]. This structural synergy is evidenced in analogs like 13a, where a –COOMe group at C5 combined with 4-chlorophenyl substitution yielded MIC values of 0.125 μg/ml against MRSA—16-fold lower than linezolid [1].
Figure 1: Structural Features Driving Bioactivity in 2-(4-Chlorophenyl)-2H-1,2,3-benzotriazol-5-amine
Cl │ ◄──Phenyl──N │ │ N │ ╱ ╲ Triazole Ring─N N │ ╲ ╱ │ C │ │ │ NH₂ (C5-Amide)
The bioactivity of benzotriazole derivatives is exquisitely sensitive to substituent patterns, as demonstrated by comparative analyses of 2-(4-chlorophenyl) variants against alkyl-, electron-donating, and heterocyclic analogs:
1.3.1 Chlorophenyl vs. Alkylphenyl Derivatives
1.3.2 Positional Isomerism
Linear versus angular annulation profoundly impacts activity:
Table 2: Bioactivity Comparison of Benzotriazole Analogs
Substituent Pattern | Antibacterial Activity (MIC, μg/ml) | Antitumor Activity (IC₅₀, μM) |
---|---|---|
2-(4-Chlorophenyl)-C5-NH₂ | 0.125 (MRSA) | 1.8 (MCF-7) |
2-(4-Butylphenyl)-C5-H | 2.0 (MRSA) | 12.4 (MCF-7) |
2-(4-Methoxyphenyl)-C5-OCH₃ | 8.0 (MRSA) | >20 (MCF-7) |
2-(Thiophen-2-yl)-C5-COOH | 0.5 (MRSA) | 3.2 (MCF-7) |
1.3.3 Hybrid Systems
Fusion with oxadiazoles (e.g., 1,2,4-oxadiazole) enhances metabolic stability but reduces tubulin binding affinity due to conformational rigidity. In contrast, chlorophenyl-benzotriazoles maintain optimal planarity for intercalation into DNA or enzyme clefts [3] [4]. The ongoing refinement of these substituent effects underscores benzotriazole’s versatility as a platform for next-generation therapeutics targeting multidrug-resistant pathogens and oncology targets.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: